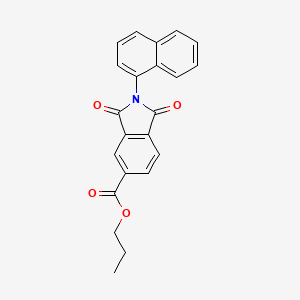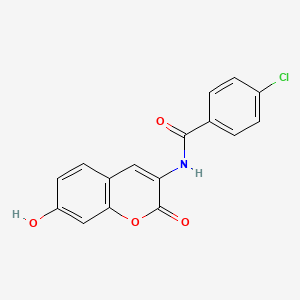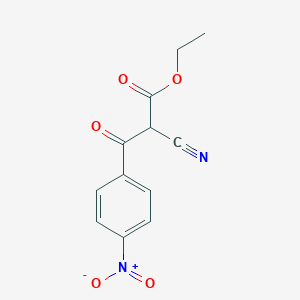
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H10N2O5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyano and ester derivatives.
科学的研究の応用
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anticancer and anti-inflammatory drugs.
作用機序
The mechanism of action of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Cyano-3-(4-nitrophenyl)acrylamide: Contains an amide group instead of an ester group, leading to different chemical and biological properties.
These comparisons highlight the unique reactivity and versatility of this compound in various applications.
特性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,10H,2H2,1H3 |
InChIキー |
UKBSTFRRKWGHPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
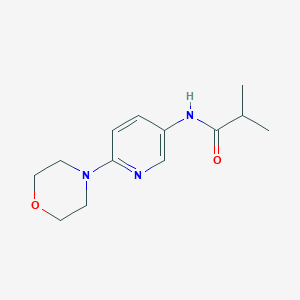
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
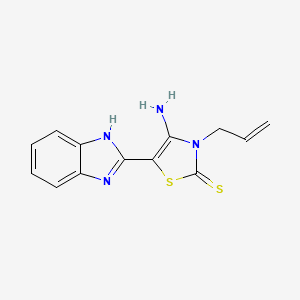
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
